Product packaging for Ap4A-IN-1(Cat. No.:)

Ap4A-IN-1

Cat. No.: B1192166
M. Wt: 398.42
InChI Key: PBXSVMQAIKMQCE-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ap4A-IN-1 is a potent and selective research compound designed to inhibit the biological pathways of diadenosine tetraphosphate (Ap4A), a ubiquitous dinucleotide signaling molecule. Ap4A is recognized as a key alarmone that accumulates in response to various cellular stresses, including heat shock, oxidative stress, and genotoxic damage . It plays multifaceted roles in regulating cell cycle progression, maintaining RNA stability, modulating proteostasis, and influencing immune responses . By precisely targeting the Ap4A pathway, this compound provides researchers with a valuable chemical tool to interrogate complex cellular processes such as stress adaptation, DNA damage response, and cancer biology . This inhibitor is particularly useful for studies aiming to understand the role of Ap4A in bacterial persistence, where its accumulation can enhance susceptibility to aminoglycoside antibiotics , and in eukaryotic systems, where it influences transcription factors like MITF . This compound is supplied as a ready-to-use solution or lyophilized powder of high purity, ensuring reproducibility and reliability in experimental data. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H13F3N2O2S2

Molecular Weight

398.42

IUPAC Name

(Z)-3-(Methylthio)-2-(phenylsulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile

InChI

InChI=1S/C17H13F3N2O2S2/c1-25-16(22-13-7-5-6-12(10-13)17(18,19)20)15(11-21)26(23,24)14-8-3-2-4-9-14/h2-10,22H,1H3/b16-15-

InChI Key

PBXSVMQAIKMQCE-NXVVXOECSA-N

SMILES

N#C/C(S(=O)(C1=CC=CC=C1)=O)=C(SC)\NC2=CC=CC(C(F)(F)F)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ap4AIN1;  Ap4AIN-1;  Ap4A-IN1;  Ap4A IN 1

Origin of Product

United States

Mechanisms of Ap4a Synthesis

Aminoacyl-tRNA Synthetase (aaRS)-Mediated Ap4A Biogenesis

Aminoacyl-tRNA synthetases (aaRSs) are a major source of Ap4A. oup.com These enzymes are fundamental to protein synthesis, where their primary role is to attach the correct amino acid to its corresponding transfer RNA (tRNA). wikipedia.orgnih.gov This process occurs in two steps: first, the aaRS activates an amino acid by reacting it with ATP to form an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate. oup.comnih.gov In the canonical reaction, this intermediate then reacts with the tRNA. However, in the absence of its cognate tRNA, the aa-AMP can be attacked by a second ATP molecule, leading to the synthesis of Ap4A. researchgate.netnih.gov

Lysyl-tRNA synthetase (LysRS) was the first aminoacyl-tRNA synthetase identified to be capable of synthesizing Ap4A and is considered a primary contributor to its production. oup.comfrontiersin.org The Ap4A-synthesizing activity of human LysRS is significantly higher when it is in its free form compared to when it is part of the multi-synthetase complex. nih.gov Furthermore, phosphorylation of LysRS at serine 207, a modification that can be triggered by extracellular stimuli, can increase its Ap4A synthesis activity threefold. frontiersin.orgnih.gov This phosphorylation event causes LysRS to dissociate from the multi-synthetase complex and translocate to the nucleus, where it can locally produce Ap4A. nih.govresearchgate.net This localized synthesis is crucial for its role in regulating transcription factors. nih.govnih.gov

While LysRS is a prominent source, several other aminoacyl-tRNA synthetases can also produce Ap4A, albeit with varying efficiencies. researchgate.netnih.gov The capacity of different aaRSs to synthesize Ap4A has been categorized as high, low, or undetectable. researchgate.netnih.gov This variability is dependent on the specific enzyme and the presence of its cognate amino acid. oup.comresearchgate.net For instance, human glycyl-tRNA synthetase (GlyRS) has been shown to synthesize Ap4A through a unique mechanism that involves the direct condensation of two ATP molecules, independent of the presence of glycine. frontiersin.orgnih.gov This suggests a specialized role for GlyRS in maintaining basal levels of Ap4A. nih.gov

Table 1: Ap4A Synthesis Activity of Various Aminoacyl-tRNA Synthetases
Activity LevelAminoacyl-tRNA Synthetases
HighPhenylalanyl-tRNA synthetase (PheRS), Lysyl-tRNA synthetase (LysRS), Histidyl-tRNA synthetase (HisRS)
LowIsoleucyl-tRNA synthetase (IleRS), Seryl-tRNA synthetase (SerRS), Leucyl-tRNA synthetase (LeuRS), Aspartyl-tRNA synthetase (AspRS), Tyrosyl-tRNA synthetase (TyrRS), Valyl-tRNA synthetase (ValRS)
UndetectableArginyl-tRNA synthetase (ArgRS), Tryptophanyl-tRNA synthetase (TrpRS)

This table is based on early studies of prokaryotic and eukaryotic aaRSs. researchgate.netnih.gov

The synthesis of Ap4A by aminoacyl-tRNA synthetases is dependent on the presence of divalent cations. researchgate.net Magnesium (Mg²⁺) is essential for the catalytic activity of all aaRSs, as it chelates with ATP. wikipedia.orgnih.gov However, the presence of zinc (Zn²⁺) can significantly stimulate the Ap4A-synthesizing activity of certain aaRSs. nih.govnih.gov For example, Zn²⁺ has been shown to enhance the rate of Ap4A synthesis by both LysRS and phenylalanyl-tRNA synthetase (PheRS). nih.govnih.gov In contrast, the Ap4A-producing activities of other aaRSs, such as those for tyrosine, isoleucine, methionine, serine, valine, and tryptophan, appear to be insensitive to zinc stimulation. nih.gov

Non-Canonical Enzymatic Pathways for Ap4A Synthesis

Beyond the aminoacyl-tRNA synthetases, other enzymes have been identified that can synthesize Ap4A, often in response to specific cellular stresses.

In mammalian cells, Ap4A synthesis can be mediated by the DNA repair enzyme DNA ligase III, particularly in the context of a genotoxic stress response. frontiersin.orgfrontiersin.org The levels of intracellular Ap4A have been observed to increase several-fold in cells treated with DNA crosslinking agents. nih.gov Gene knockout experiments have suggested that DNA ligase III is the primary enzyme responsible for this damage-induced Ap4A synthesis. nih.govlstmed.ac.uk It is proposed that Ap4A may act as a signaling molecule in the DNA damage response, potentially to inhibit the replication of damaged DNA. nih.gov

More recently, it has been discovered that ubiquitin and ubiquitin-like E1 activating enzymes can also synthesize Ap4A as a side reaction of their primary function. frontiersin.orgfrontiersin.org The ubiquitin-activating enzyme UBA1 initiates Ap4A synthesis through a UBA1-adenylate intermediate. frontiersin.orgfrontiersin.org This process is notably inhibited by increased concentrations of E2 ubiquitin-conjugating enzymes. frontiersin.org Additionally, the activating enzymes for the ubiquitin-like proteins NEDD8 and SUMO are also capable of synthesizing Ap4A, although with lower activity compared to UBA1. frontiersin.orgfrontiersin.org

Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptide synthetases (NRPSs) are large, multifunctional enzymes primarily found in bacteria and fungi that synthesize a wide array of peptide secondary metabolites without the use of ribosomes. wikipedia.org A secondary, or non-canonical, function of some NRPSs is the synthesis of diadenosine tetraphosphate (B8577671) (Ap4A), particularly under conditions of cellular stress. frontiersin.orgnih.gov

The synthesis of Ap4A by NRPSs is an intrinsic capability of their adenylation (A) domains. nih.gov The primary role of the A domain is to select a specific amino acid and activate it by forming an aminoacyl-adenylate (aa-AMP) intermediate, a reaction that consumes ATP. biorxiv.orgnih.gov In a side reaction, this enzyme-bound intermediate can be attacked by a second molecule of ATP instead of the cognate tRNA, leading to the formation of Ap4A and the release of the amino acid and pyrophosphate. nih.gov This process is therefore strictly dependent on the presence of the specific amino acid that the A domain recognizes. nih.gov

Research has shown that this catalytic activity is a response to specific environmental cues. For instance, the tyrocidine synthetase 1 from the bacterium Bacillus brevis produces Ap4A when the organism is subjected to nutritional stress. nih.gov Similarly, the EntE subunit of the enterobactin (B1671361) synthetase complex in Escherichia coli, an enzyme with NRPS-like activity, synthesizes Ap4A during iron starvation through an adenylated aryl-acid intermediate. frontiersin.org

Research Findings on Ap4A Synthesis by NRPS
Enzyme/ComplexOrganismCondition for Ap4A SynthesisKey Mechanistic Feature
Tyrocidine Synthetase 1Bacillus brevisNutritional StressReaction occurs at the adenylation (A) domain and is amino acid-dependent. nih.gov
Enterobactin Synthetase (EntE)Escherichia coliIron StarvationProceeds via an adenylated aryl-acid intermediate. frontiersin.org

Regulation of Ap4A Synthetic Enzyme Activity

The intracellular concentration of Ap4A is tightly controlled, rising significantly under various stress conditions. nih.gov This increase is primarily due to the modulation of the activity of enzymes that synthesize Ap4A. The regulation of these enzymes is multifaceted, involving stress signals, ion concentrations, post-translational modifications, and inhibitory interactions.

A major source of Ap4A is the class of aminoacyl-tRNA synthetases (aaRSs), which, like NRPSs, form an aminoacyl-adenylate intermediate. nih.govnih.gov The Ap4A-producing activity of these enzymes is regulated in several ways:

Amino Acid Dependence : The synthesis of Ap4A by a given aaRS is dependent on the presence of its cognate amino acid. nih.govoup.com

Enzyme-Specific Efficiency : Different aaRSs exhibit vastly different efficiencies in catalyzing Ap4A formation, with some having high activity (e.g., LysRS, PheRS) and others having low or undetectable activity. nih.govoup.com

Metal Ion Stimulation : The presence of certain divalent cations can stimulate activity. For example, zinc (Zn²⁺) has been identified as a potent stimulator of Ap4A synthesis by Phenylalanyl-tRNA synthetase. frontiersin.orgnih.gov

Stress Induction : Specific stress conditions can induce the expression of particular aaRSs. The heat-inducible LysU enzyme in E. coli is a notably efficient synthesizer of Ap4A and other dinucleoside polyphosphates. frontiersin.org

Post-Translational Modification : In eukaryotes, the activity of Lysyl-tRNA synthetase (LysRS) is activated by its phosphorylation on serine 207. This modification causes its dissociation from the multi-synthetase complex, enhancing its Ap4A synthesis capability. wikipedia.org

Regulation of Ap4A Synthetic Enzyme Activity
EnzymeRegulatory FactorEffect on Ap4A SynthesisReference
Aminoacyl-tRNA Synthetases (aaRS)Cognate Amino AcidRequired for synthesis nih.govoup.com
Phenylalanyl-tRNA Synthetase (PheRS)Zinc (Zn²⁺)Stimulation frontiersin.orgnih.gov
LysU (aaRS)Heat StressInduction/Stimulation frontiersin.org
Lysyl-tRNA Synthetase (LysRS) (eukaryotic)Phosphorylation (Ser207)Activation wikipedia.org
Ubiquitin-Activating Enzyme (UBA1)E2 Ubiquitin-Conjugating EnzymesInhibition frontiersin.orgfrontiersin.org
DNA LigasesGenotoxic Stress / DNA RepairStimulation nih.govfrontiersin.org
Non-Ribosomal Peptide Synthetases (NRPS)Nutritional StressStimulation nih.gov

Enzymatic Degradation and Metabolism of Ap4a

Symmetrical Hydrolysis of Ap4A

Symmetrical hydrolysis involves the cleavage of the P1,P4-bis(5'-adenosyl) tetraphosphate (B8577671) molecule in the middle of the polyphosphate chain, yielding two identical molecules of adenosine (B11128) diphosphate (B83284) (ADP).

The primary enzyme responsible for symmetrical hydrolysis in many organisms is Bis(5′-nucleosyl)-tetraphosphatase, commonly known as ApaH. wikipedia.orgebi.ac.uk This enzyme specifically targets the central phosphoanhydride bond of Ap4A. The catalytic action of ApaH results in the production of two molecules of ADP. plos.orgnih.govnih.gov In Gram-negative bacteria such as Escherichia coli, ApaH is the major hydrolase regulating Ap4A levels. frontiersin.org Studies have shown that a deficiency in ApaH can lead to a significant, up to 100-fold, increase in intracellular Ap4A concentrations, underscoring its critical role in Ap4A homeostasis. frontiersin.orgnih.gov Conversely, overexpression of ApaH results in a notable decrease in Ap4A levels. frontiersin.org The activity of ApaH is crucial for managing cellular responses to stress, as the accumulation of Ap4A in apaH mutant strains has been linked to effects on cell division, motility, and catabolite repression. nih.govnih.gov

Enzymes with ApaH activity are widespread, particularly among proteobacteria. frontiersin.orgebi.ac.uk Biochemical characterization of ApaH enzymes from Gram-negative bacteria like Myxococcus xanthus and Salmonella enterica has confirmed a strictly symmetrical cleavage mechanism that is dependent on divalent cations. nih.gov While ApaH is prominent in Gram-negative bacteria, Gram-positive bacteria such as Bacillus subtilis and Streptococcus pyogenes lack a direct ApaH homolog. frontiersin.orgresearchgate.net In these organisms, a different family of proteins, typified by YqeK, performs a similar function. The YqeK protein family also catalyzes the symmetrical cleavage of Ap4A to produce two molecules of ADP, demonstrating convergent evolution for the regulation of Ap4A levels. frontiersin.orgresearchgate.net In Pseudomonas aeruginosa, ApaH has been identified as a key enzyme for Ap4A hydrolysis and is implicated in the bacterium's pathogenicity. plos.orgresearchgate.net

Table 1: Comparison of Ap4A Degradation Pathways

Degradation PathwayKey Enzyme FamilyPrimary Enzyme Example(s)Cleavage ProductsOrganism Type Example
Symmetrical Hydrolysis ApaH / YqeKApaH, YqeK2 ADPBacteria (e.g., E. coli, B. subtilis)
Asymmetrical Hydrolysis Nudix HydrolasesNUDT2 (Human), RppH (E. coli)ATP + AMPEukaryotes, Bacteria
Phosphorolytic Cleavage Ap4A PhosphorylasesApa1, Apa2ATP + ADPYeast (S. cerevisiae)

Asymmetrical Hydrolysis of Ap4A

Asymmetrical hydrolysis cleaves the Ap4A molecule at a different position on the polyphosphate chain, resulting in the formation of one molecule of adenosine triphosphate (ATP) and one molecule of adenosine monophosphate (AMP). frontiersin.orgnih.gov

This mode of degradation is carried out by members of the versatile Nudix (Nucleoside diphosphate linked to moiety X) hydrolase superfamily, which are found across all domains of life. nih.govwikipedia.org These enzymes are characterized by a conserved "Nudix box" sequence motif (GX5EX7REX2EEXG) that is crucial for metal binding and catalysis. nih.govebi.ac.uk In humans, the principal enzyme for this reaction is Nudix Hydrolase 2 (NUDT2), also known as Ap4A hydrolase. nih.govwikipedia.orggenecards.org NUDT2 is responsible for maintaining the basal intracellular levels of Ap4A. wikipedia.orgwikipedia.org Deletion of the NUDT2 gene in human cells leads to a massive (175-fold) increase in Ap4A levels, confirming its primary role in this process. nih.gov Other organisms possess various Nudix hydrolases that asymmetrically cleave Ap4A; for instance, E. coli has an enzyme known as RppH which also exhibits this activity. frontiersin.orgresearchgate.net

The asymmetrical hydrolysis of Ap4A by Nudix hydrolases, such as NUDT2, specifically breaks the bond between the gamma and delta phosphate (B84403) groups. nih.gov This reaction yields ATP and AMP, which are then readily available for various cellular processes, including energy metabolism and nucleic acid synthesis. frontiersin.orgnih.govwikipedia.org This pathway not only degrades the Ap4A signal but also recycles its components into high-energy molecules and essential metabolic precursors. researchgate.net The reaction is a key component of cellular homeostasis, preventing the buildup of Ap4A while salvaging its constituent parts. sinobiological.comnih.gov

Phosphorolytic Cleavage of Ap4A

A third, distinct mechanism for Ap4A degradation is phosphorolytic cleavage. This process differs from hydrolysis as it utilizes inorganic phosphate (Pi) to break a phosphoanhydride bond, rather than water.

This unique enzymatic activity was first identified in the yeast Saccharomyces cerevisiae. nih.gov The enzymes responsible, known as Ap4A phosphorylases (such as Apa1 and Apa2), catalyze the phosphorolysis of one of the α,β-anhydride bonds in the Ap4A molecule. frontiersin.orgnih.gov The reaction consumes one molecule of inorganic phosphate and produces one molecule of ATP and one molecule of ADP. nih.gov This pathway is significant in lower eukaryotes and some protists. frontiersin.org The Ap4A phosphorylases from yeast require divalent metal ions like Mn2+ or Mg2+ for their activity and can also act on other dinucleoside polyphosphates. nih.govnih.gov Studies involving yeast strains with deletions in the genes for these phosphorylases show a marked increase in the concentration of Ap4A, confirming that these enzymes are primarily involved in the catabolism of dinucleoside polyphosphates in vivo. nih.gov

Factors Regulating Ap4A Hydrolase and Phosphorylase Activity

The activity of enzymes that degrade Ap4A is crucial for regulating its intracellular levels to prevent accumulation to potentially toxic levels. frontiersin.org The balance between synthesis and degradation ensures that Ap4A can function as a signaling molecule in response to specific triggers. nih.govfrontiersin.org

Several factors influence the levels and activity of these enzymes:

Cellular Stress: Environmental stressors such as heat shock, oxidative damage, and genotoxic stress can lead to a significant increase in intracellular Ap4A levels. nih.govnih.gov This accumulation suggests that under stress conditions, the rate of Ap4A synthesis surpasses its degradation. For instance, in Drosophila cell cultures, heat shock resulted in a 2- to 3-fold increase in Ap4A. nih.gov

Enzyme Expression Levels: The expression level of degrading enzymes directly impacts Ap4A concentration. In E. coli, overexpression of the ApaH hydrolase results in a roughly 10-fold decrease in Ap4A levels. frontiersin.org Conversely, in S. cerevisiae, enhanced expression of the APA1 gene, which encodes Ap4A phosphorylase I, paradoxically led to a 2- to 15-fold increase in intracellular Ap4A, indicating a more complex regulatory relationship. nih.gov

Implications of Altered Ap4A Degradation (e.g., ApaH Knockout Studies)

Studies involving the knockout or disruption of genes encoding Ap4A-degrading enzymes have been instrumental in elucidating the importance of Ap4A homeostasis. Altering the degradation pathways leads to significant changes in Ap4A levels and subsequent physiological consequences.

In Gram-negative bacteria like E. coli, the ApaH enzyme is the primary hydrolase responsible for symmetrically cleaving Ap4A into two molecules of ADP. nih.govfrontiersin.org Knockout studies have demonstrated its critical role; in apaH mutant E. coli cells, Ap4A levels can increase by as much as 100-fold. frontiersin.org This dramatic accumulation highlights ApaH's central function in regulating Ap4A levels in these organisms. frontiersin.org

In yeast, the disruption of phosphorylase genes has similar, albeit less dramatic, effects. The disruption of the APA1 gene in S. cerevisiae results in an 80% reduction in Ap4A phosphorylase activity and a five-fold increase in the intracellular Ap4A concentration. nih.gov When both APA1 and APA2 are inactivated, there is a substantial increase in the cellular concentration of bis(5'-nucleosidyl) tetraphosphate nucleotides. uniprot.org

In human cells, the NUDT2 (also known as Ap4A hydrolase) is a key enzyme for Ap4A degradation. nih.gov Disruption of the NUDT2 gene in KBM-7 chronic myelogenous leukemia cells led to a staggering 175-fold increase in intracellular Ap4A. This profound change in Ap4A levels was associated with the differential expression of thousands of genes, notably the down-regulation of pathways related to interferon responses, inflammation, and tumor promotion. plos.org

Table 2: Effects of Knockout/Disruption of Ap4A-Degrading Enzymes
OrganismGene KnockoutEnzyme AffectedEffect on Intracellular Ap4AKey Physiological Implications
E. coliapaHAp4A hydrolase (ApaH)~100-fold increase frontiersin.orgDemonstrates the primary role of ApaH in controlling Ap4A levels in Gram-negative bacteria. frontiersin.org
S. cerevisiaeAPA1Ap4A phosphorylase I5-fold increase nih.govHighlights the role of phosphorylases in yeast Ap4A metabolism. nih.gov
S. cerevisiaeAPA1 and APA2Ap4A phosphorylases I & IIGreat increase uniprot.orgShows functional redundancy and combined importance of both phosphorylases. uniprot.org
Human (KBM-7 cells)NUDT2Ap4A hydrolase (NUDT2)175-fold increase plos.orgDown-regulation of immune response and cancer promotion genes. plos.org

Molecular Targets and Mechanistic Studies of Ap4a Action

Interaction with Protein Targets

Diadenosine Polyphosphate Hydrolases (Ap4A Hydrolase)

The intracellular levels of Ap4A are tightly regulated by specific hydrolases, which are crucial for maintaining cellular homeostasis oup.commdpi.com. These enzymes degrade Ap4A, typically into adenosine (B11128) diphosphate (B83284) (ADP) molecules, thereby controlling its signaling potential mdpi.com. The two main families of Ap4A hydrolases are the Nudix and ApaH families oup.commdpi.com. For instance, in Escherichia coli, the ApaH enzyme is responsible for Ap4A degradation, and null mutations in apaH lead to significant accumulation of intracellular Ap4A pnas.orgpnas.org. In Streptococcus pyogenes, the Sp-yqeK protein has been identified as a hydrolase that symmetrically cleaves Ap4A, producing ADP mdpi.com. The Km value for wild-type Sp-yqeK (2 µM) in response to 1 mM Ap4A within 30 minutes was measured, indicating its catalytic efficiency mdpi.com. In human cells, the Nudix hydrolase 2 (NUDT2) is responsible for the degradation of Ap4A semanticscholar.org. Overproduction of Ap4A, often due to deficiencies in these hydrolases, can lead to pleiotropic effects, including altered motility, changes in stress sensitivity, and modified antibiotic tolerance in bacteria plos.org.

Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1) and Microphthalmia-Associated Transcription Factor (MITF) Signaling

Ap4A plays a significant role in regulating gene expression through its interaction with the histidine triad nucleotide-binding protein 1 (HINT1) and its complex with the microphthalmia-associated transcription factor (MITF) frontiersin.orgpnas.orgwikipedia.orgrcsb.orgcuni.czresearchgate.netmdpi.com. In mast cells, physiological stimulation, such as IgE-antigen binding, activates a mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of lysyl-tRNA synthetase (LysRS) frontiersin.orgcuni.czmdpi.com. This phosphorylation enhances LysRS's non-canonical activity, increasing Ap4A synthesis threefold frontiersin.orgwikipedia.orgcuni.czresearchgate.netmdpi.com. The elevated intracellular Ap4A then specifically binds to HINT1, disrupting the HINT1-MITF inhibitory complex frontiersin.orgwikipedia.orgrcsb.orgcuni.czresearchgate.netmdpi.com. This competitive binding mechanism allows MITF to be released and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation, migration, and the release of immunologically active compounds like histamine (B1213489) and cytokines frontiersin.orgwikipedia.orgcuni.czresearchgate.net. Crystal structures of human HINT1 complexed with Ap4A (PDB ID: 6J64) have revealed that Ap4A specifically polymerizes HINT1, with the polymerization interface overlapping with the MITF interaction site, suggesting a competitive mechanism for MITF release rcsb.org. The precise length of the phosphodiester linkage of Ap4A is critical for its ability to dissociate the MITF-HINT1 complex rcsb.orgresearchgate.net. A similar mechanism has been identified for the transcription factor USF2, which is also regulated by the interaction of HINT1 with Ap4A wikipedia.orgresearchgate.netmdpi.com.

Inositol-Monophosphate Dehydrogenase (IMPDH) Regulation

Ap4A has been identified as a regulator of inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme for the de novo biosynthesis of guanine (B1146940) nucleotides nih.govoup.comsemanticscholar.orgplos.orgfrontiersin.org. Studies, particularly in Bacillus subtilis, have shown that Ap4A binds to the interface between two IMPDH subunits nih.gov. This binding acts as a "glue," promoting the assembly of active IMPDH tetramers into less active octamers nih.govsemanticscholar.org. The crystal structure of BsIMPDH bound to Ap4A at a resolution of 2.45 Å confirmed that Ap4A stabilizes the octameric form by interacting with specific arginine residues (Arg141 and Arg144) in the CBS domains of adjacent tetramers nih.gov. This allosteric regulation by Ap4A leads to a reduction in IMPDH enzymatic activity nih.govsemanticscholar.org. The inhibition of IMPDH by Ap4A can disturb cellular nucleotide homeostasis by pushing the flux from IMP to GTP, a metabolic burden that decreased the survival of B. subtilis in response to heat shock stress nih.govsemanticscholar.org. While the binding affinity of Ap4A to IMPDH is not substantially greater than that of ATP, its physiological role in regulating cell proliferation via IMPDH has been suggested frontiersin.org.

cGAS-STING Pathway Modulation

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune response, recognizing cytosolic nucleic acids (e.g., viral DNA) and triggering type I interferon (IFN) responses mdpi.comfrontiersin.orgresearchgate.netcnrs.fr. Ap4A has been shown to modulate this pathway, acting as a negative regulator of STING-dependent signaling mdpi.comfrontiersin.orgresearchgate.netcnrs.frresearchgate.net. Lysyl-tRNA synthetase (LysRS) plays a role in suppressing cGAS activation through two complementary mechanisms mdpi.comfrontiersin.orgresearchgate.netcnrs.frresearchgate.net. First, LysRS competes with cGAS for binding to RNA:DNA hybrids, thereby reducing cGAMP production frontiersin.orgresearchgate.netcnrs.frresearchgate.net. Second, LysRS-dependent production of Ap4A directly contributes to the attenuation of STING signaling by binding to STING in the cGAMP binding pocket mdpi.comfrontiersin.orgresearchgate.netcnrs.frresearchgate.net. This competitive binding delays the interaction between cGAMP and STING, consequently inhibiting STING activation and reducing interferon expression frontiersin.orgresearchgate.netcnrs.frresearchgate.net. This regulatory role of Ap4A in the cGAS-STING axis highlights its importance in controlling the amplitude and duration of inflammatory responses mdpi.comcnrs.fr.

Chaperone Proteins (e.g., DnaK, GroEL, ClpB)

Ap4A has been reported to interact with several molecular chaperone proteins, particularly in bacteria, suggesting a role in stress responses and protein quality control frontiersin.orgnih.govpnas.orgpnas.orgfrontiersin.orgbrennerlab.net. In Escherichia coli, Ap4A binds to heat-shock proteins such as DnaK (Hsp70 homolog), GroEL (Hsp60 homolog), and ClpB (Hsp100 homolog) frontiersin.orgnih.govpnas.orgpnas.orgfrontiersin.orgbrennerlab.net. These chaperones are vital for assisting protein folding, refolding, and disaggregation in vivo frontiersin.orgbrennerlab.netplos.org. The binding of Ap4A to GroEL has been found to occur at sites distinct from the known ATP/ADP binding sites, and a novel role in promoting substrate release from the GroEL-substrate complex has been suggested frontiersin.orgbrennerlab.net. While the precise physiological implications of Ap4A's interaction with these chaperones are still under investigation, it is hypothesized that Ap4A might interrupt the function of protein quality control (PQC) systems, potentially contributing to the accumulation of misfolded proteins under stress conditions pnas.orgpnas.org. For instance, increased Ap4A levels due to kanamycin (B1662678) treatment in E. coli have been linked to enhanced bactericidal activity, possibly by interfering with PQC systems pnas.orgpnas.org.

Purinergic Receptors (e.g., P2K1/DORN1 in Plants, P2-receptors in Mammals)

Beyond its intracellular roles, Ap4A can also act as an extracellular signaling molecule, particularly in the context of purinergic signaling cuni.cz. Diadenosine polyphosphates, including Ap4A, are known to act as antagonists of purinergic receptors in the extracellular space cuni.cz. In mammals, Ap4A has been implicated in vasoregulatory effects, mediating vascular tone regulation and the proliferation of vascular smooth muscle and mesangial cells cuni.cz. While the direct interaction of Ap4A with specific mammalian P2-receptors is complex and can vary, it generally functions as an extracellular signal cuni.cz. In plants, a specific purinergic receptor, P2K1 (also known as DORN1), recognizes extracellular ATP and other purine (B94841) nucleotides, initiating immune responses. Although direct evidence of Ap4A's specific interaction with P2K1/DORN1 was not explicitly detailed in the provided search results, the broader class of purinergic receptors is a known target for dinucleoside polyphosphates cuni.czguidetopharmacology.org.

Physiological and Cellular Roles of Ap4a

Ap4A in Stress Response Pathways

Cells universally produce dinucleoside polyphosphates, with Ap4A being the most extensively studied, in response to various environmental and genotoxic stresses. This accumulation suggests a signaling function, orchestrating cellular recovery mechanisms. frontiersin.orgnih.govnih.gov

Oxidative Stress Response

Ap4A levels exhibit a marked increase under conditions of oxidative stress across diverse organisms. For instance, in the slime mold Physarum polycephalum, exposure to 0.1 mM dinitrophenol or hypoxia led to a 3- to 7-fold and 6- to 7-fold increase in Ap4A levels, respectively. frontiersin.orgfrontiersin.org In Escherichia coli, kanamycin (B1662678) treatment, which generates hydroxyl radicals and induces oxidative stress, can cause a substantial 20-fold increase in Ap4A levels. frontiersin.orgfrontiersin.org Early studies on Salmonella enterica serovar Typhimurium also demonstrated significant increases in intracellular Ap4A concentrations following treatment with oxidizing agents, suggesting Ap4A acts as an "alarmone" signaling oxidative stress. asm.orgfrontiersin.org

The integrity of Ap4A metabolism is crucial for a proper oxidative stress response. Deletion of the apaH gene, which encodes the major Ap4A degrading enzyme in E. coli, results in a greater than 100-fold increase in steady-state Ap4A levels and concurrently leads to increased sensitivity to oxidative stress. asm.orgnih.gov This highlights the importance of Ap4A homeostasis in cellular resilience against oxidative damage. nih.govoup.com

Table 1: Ap4A Level Changes in Response to Oxidative Stress

Organism / Cell TypeStress ConditionAp4A Level Change (Fold Increase)Reference
Physarum polycephalum0.1 mM Dinitrophenol3- to 7-fold frontiersin.orgfrontiersin.org
Physarum polycephalumHypoxia6- to 7-fold frontiersin.orgfrontiersin.org
Escherichia coliKanamycin treatment20-fold frontiersin.orgfrontiersin.org
Salmonella typhimuriumCdCl2 treatmentUp to 365 µM (from <3 µM) oup.comsemanticscholar.orgfrontiersin.org
E. coli (apaH mutant)Oxidative stress agentsUp to 121-fold (relative to WT) cuni.cz

Heat Shock Response

Thermal stress is another significant inducer of Ap4A accumulation across various life forms. In single-cell eukaryotes like Saccharomyces cerevisiae, a heat shock at 46°C led to a remarkable 50-fold increase in basal Ap4A levels (from approximately 0.08 µM). frontiersin.orgfrontiersin.org Drosophila cells exposed to thermal stress (19 to 37°C) showed a 2.2- to 3.3-fold increase in Ap4A. frontiersin.org In mammalian cells, thermal shock also promotes Ap4A accumulation. frontiersin.orgfrontiersin.org The extent of Ap4A increase is often dependent on the severity of the temperature change; for instance, in eukaryotic cells, temperatures around 43°C caused a two-fold increase, whereas 48°C resulted in an almost ten-fold increase. cuni.cz

In bacteria, such as Salmonella typhimurium, mild heat shock (28–42°C) increased Ap4A concentration up to 10 µM, peaking at 30 µM with severe heat shock (28–50°C). oup.comsemanticscholar.org Similar to oxidative stress, E. coli strains with apaH mutations exhibit hypersensitivity to heat treatment, further supporting Ap4A's role in the heat shock response. asm.orgnih.govoup.com

Table 2: Ap4A Level Changes in Response to Heat Shock

Organism / Cell TypeStress ConditionAp4A Level Change (Fold Increase)Reference
Saccharomyces cerevisiae46°C Heat Shock50-fold frontiersin.orgfrontiersin.org
Drosophila cells19-37°C Thermal Stress2.2- to 3.3-fold frontiersin.org
Eukaryotic cells43°C Heat Shock2-fold cuni.cz
Eukaryotic cells48°C Heat Shock~10-fold cuni.cz
Salmonella typhimuriumMild Heat Shock (28-42°C)Up to 10 µM oup.comsemanticscholar.org
Salmonella typhimuriumSevere Heat Shock (28-50°C)Up to 30 µM oup.comsemanticscholar.org
E. coli (apaH mutant)Heat treatmentHypersensitivity asm.orgnih.govoup.com

Genotoxic Stress Response and DNA Damage Signaling

Ap4A levels are significantly elevated in response to genotoxic stress, indicating its involvement in DNA damage signaling. Inter-strand crosslinking (ICL) agents, such as mitomycin C (MMC), are particularly effective in inducing Ap4A at physiologically relevant doses. For instance, 100 nM MMC, a non-cytotoxic dose, increased Ap4A levels 7 to 8-fold in HeLa and Chinese hamster AA8 cells, and 9-fold in mouse embryonic fibroblasts (MEFs). frontiersin.orgfrontiersin.org Another agent, 1,2,3,4-diepoxybutane, caused a 3-fold increase in AA8 cells. frontiersin.org

Intriguingly, cells deficient in certain DNA repair proteins, including XRCC1, aprataxin, PARP1, and FANCG, show even greater increases in Ap4A (up to 14-fold) upon genotoxic stress, with MMC treatment further enhancing these increases several-fold. frontiersin.orgfrontiersin.orgnih.gov This suggests a link between Ap4A accumulation and compromised DNA repair pathways. DNA ligase III has been identified as a primary enzyme responsible for the synthesis of damage-induced Ap4A in mammalian cells. frontiersin.orgnih.govresearchgate.net The accumulation of Ap4A in response to DNA damage is considered a functional response rather than a mere byproduct of cell death. frontiersin.orgresearchgate.net

A key proposed role for Ap4A in the genotoxic stress response is its ability to inhibit the initiation phase of DNA replication. This mechanism is thought to preserve genome integrity by preventing the replication of damaged DNA, allowing time for repair processes to occur. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

Response to Antibiotic Treatment

Ap4A also plays a role in the cellular response to antibiotic treatment, particularly aminoglycosides. In Escherichia coli, treatment with kanamycin leads to an increase in intracellular Ap4A levels, which in turn enhances the effectiveness of aminoglycoside-induced bacterial cell death. frontiersin.orgfrontiersin.org This suggests that increasing intracellular Ap4A might be a strategy to improve the potency of aminoglycosides, potentially allowing for lower, less toxic doses. frontiersin.orgfrontiersin.org

Conversely, studies on E. coli have shown that deletion of the apaH gene, which leads to an overaccumulation of Ap4A, results in a 100-fold decreased survival when exposed to kanamycin, while overexpression of ApaH promotes tolerance against this antibiotic. nih.govoup.com In Pseudomonas aeruginosa, inactivation of ApaH (leading to Ap4A accumulation) did not increase sensitivity to several clinically relevant antibiotics, including ciprofloxacin, imipenem, tobramycin, and gentamycin. However, ApaH inactivation suppressed P. aeruginosa virulence traits and reduced its pathogenicity in infection models, indicating a broader impact on bacterial physiology beyond direct antibiotic sensitivity. plos.orgresearchgate.net

Ap4A in Nucleic Acid Metabolism and Regulation

Beyond its role in stress responses, Ap4A has been implicated in the fundamental processes of nucleic acid metabolism and their regulation. frontiersin.org

Impact on DNA Replication Initiation

Ap4A has a significant impact on DNA replication, specifically inhibiting its initiation phase. In cell-free replication systems, Ap4A was found to cause a marked inhibition of the initiation of DNA replicons, while the elongation phase remained unaffected. nih.gov Maximal inhibition, ranging from 70-80%, was achieved with 20 µM Ap4A. nih.gov This inhibitory effect appears to be specific to Ap4A, as other dinucleotides like Ap3A, Ap5A, and Gp4G did not produce similar effects. frontiersin.orgnih.gov

The observed role of Ap4A in inhibiting DNA replication initiation is consistent with its accumulation during stress conditions, particularly genotoxic stress. By slowing or halting DNA replication when the genome is compromised, Ap4A is thought to contribute to the preservation of genome integrity, providing a window for DNA repair mechanisms to operate before replication proceeds. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

Interestingly, early research also suggested a more complex role for Ap4A in DNA synthesis. In permeabilized G1-arrested baby hamster kidney cells, the addition of Ap4A was found to stimulate DNA synthesis, leading to the formation of numerous replication eyes. scilit.com This apparent contradiction with later findings of inhibition might reflect different cellular contexts or concentrations, highlighting the intricate regulatory mechanisms involving Ap4A. Furthermore, Ap4A has been shown to act as a preformed primer for DNA polymerase α in vitro, drawing parallels with its potential role in mRNA capping in bacteria. frontiersin.org

Ap4A in Specific Organismal Processes (Non-human in vivo studies)

Dendritic Cell Function

Diadenosine tetraphosphate (B8577671) (Ap4A) plays a significant role in the functionality of dendritic cells (DCs). An increase in the intracellular concentration of Ap4A has been shown to enhance the motility and antigen-presenting capabilities of these cells. This improvement is attributed to alterations in small GTPases present within the dendritic cells. wikipedia.orgnih.gov

Research utilizing Nudt2fl/fl/CD11c-cre mice, which are genetically engineered to be deficient in the NUDT2 enzyme (an Ap4A hydrolase) specifically in their DCs, demonstrated a substantial elevation of intracellular Ap4A levels, approximately 30-fold higher than in control mice. nih.govescholarship.org This elevated Ap4A content in DCs led to increased motility and reduced directional variability. nih.govescholarship.org Furthermore, these DCs exhibited enhanced immune protection, evidenced by improved cross-presentation of antigens and more effective priming of CD8+ OT-I T cells. nih.govescholarship.org Disruption of NUDT2, leading to elevated Ap4A, has also been associated with the down-regulation of certain immune response genes. plos.org

The impact of elevated Ap4A on dendritic cell function is summarized in the table below:

CharacteristicEffect of Elevated Intracellular Ap4A in DCs (Nudt2fl/fl/CD11c-cre mice)Magnitude/ObservationSource
Intracellular Ap4A LevelsIncreasedApproximately 30-fold higher nih.govescholarship.org
MotilityImprovedHigher motility nih.govescholarship.org
Directional VariabilityReducedLower directional variability nih.govescholarship.org
Antigen PresentationEnhancedHigher cross-presentation of antigen nih.govescholarship.org
CD8+ OT-I T cell primingEnhancedImproved priming of CD8+ OT-I T cells nih.govescholarship.org
Immune ProtectionEnhancedIndicated by enhanced cross-presentation and T cell priming nih.govescholarship.org
Small GTPasesAlteredInvolved in motility and antigen presentation wikipedia.org
Immune Response GenesDown-regulatedObserved with NUDT2 disruption plos.org

Renal Function (in animal models)

Studies in animal models have indicated that Ap4A can exert specific actions on renal function. In anesthetized rats, the intravenous infusion of Ap4A resulted in a decrease in both renal plasma flow (RPF) and glomerular filtration rate (GFR), by approximately 30% and 40%, respectively. jpp.krakow.pl

Despite the reduction in GFR, a notable increase in sodium excretion and urine flow was observed. Fractional sodium excretion (FENa) rose by 15-fold, and fractional urine excretion (FEurine) increased by 2.5-fold compared to control values. jpp.krakow.pl These renal effects of Ap4A were completely abolished when the rats were pre-treated with suramin, an antagonist of P2-receptors, suggesting that the actions of Ap4A on the kidney are likely mediated through the stimulation of these receptors. jpp.krakow.pl It is important to note that Ap4A's effect on renal function differs from that of NAD, which modifies renal function through its hydrolysis product, adenosine (B11128). jpp.krakow.pl The precise cellular mechanism of Ap4A action in the kidney is still under investigation, and it is challenging to differentiate in vivo between the effects directly evoked by Ap4A and those mediated by its extracellular hydrolysis products, such as ATP and ADP. jpp.krakow.pl

Platelet Aggregation (in animal models, with analogues)

Diadenosine tetraphosphate (Ap4A) is abundantly stored in the dense granules of platelets. nih.govpnas.org This compound has demonstrated an antithrombotic effect in a live rabbit model. nih.govpnas.org

Synthetic analogues of Ap4A have been developed and studied for their potential as anti-platelet-aggregation agents. Certain analogues have shown superior efficacy compared to Ap4A itself in inhibiting ADP-induced aggregation of human platelets. nih.govpnas.org Specifically, analogues containing a P-C-P bridge at the P2,P3 position within the polyphosphate chain of Ap4A are particularly potent inhibitors and exhibit resistance to hydrolytic enzymes, which otherwise rapidly degrade natural Ap4A in the blood. nih.govpnas.orgpnas.orgpnas.org An example of such an analogue is AppCHFppA, which demonstrated competitive inhibition with ADP in the platelet aggregation reaction. nih.govpnas.orgpnas.orgpnas.org Other analogues, such as ApSppSpA and ApSpCHFpSpA, have also shown good inhibitory effects on ADP-induced platelet aggregation. nih.govpnas.org The mechanism by which Ap4A and its analogues inhibit platelet aggregation may involve an antagonistic effect by occupying an extracellular mononucleotide binding site on platelets. nih.govpnas.org

Methodological Approaches in Ap4a Research

Methods for Ap4A Detection and Quantification

Accurate measurement of Ap4A levels is fundamental to understanding its biological functions and dynamics under various physiological and pathophysiological conditions. Several methods have been developed and refined over time for this purpose.

Mass spectrometry-based techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS), represent highly sensitive, selective, and reliable methods for the detection and quantification of Ap4A and other diadenosine polyphosphates (ApnNs) cuni.czfrontiersin.orgresearchgate.netnih.govlancs.ac.uk. These techniques offer superior specificity compared to older methods, as they can precisely discriminate between various ApnN species, which is a limitation of some enzyme-coupled assays frontiersin.org.

The general workflow for LC-MS analysis of Ap4A involves the extraction of nucleotides from biological samples, such as cell lysates or plasma, followed by chromatographic separation and subsequent mass spectrometric detection researchgate.netnih.gov. For quantification, extracted ion chromatograms (EIC) are generated, and specific parent ions and their characteristic fragment transitions are monitored. For instance, the parent Ap4A ion [M+H]⁺ at m/z 836.9 and its transitions at m/z 348.0 and m/z 490.0 are commonly monitored in Multiple Reaction Monitoring (MRM) experiments using triple quadrupole (QQQ) instruments researchgate.net.

LC-MS/MS has been successfully applied to quantify basal Ap4A concentrations in various biological systems. For example, Ap4A concentrations in HEK293T cells have been reported around 0.9 pmol per 10⁶ cells using LC-MS/MS cuni.cz. In human plasma, mean Ap4A concentrations were quantified at 40.4 ± 6.6 nM nih.gov. Studies in E. coli cells have also utilized LC-MS for Ap4A quantification, reporting concentrations around 0.2 μM, which is considered more reliable than results obtained via luciferase assays cuni.cz. The high sensitivity of LC-MS methods allows for the detection of Ap4A even at low physiological concentrations nih.gov.

Table 1: Representative Basal Ap4A Concentrations in Various Cell Types

Cell TypeAp4A Concentration (pmol/10⁶ cells or nM)MethodSource
HEK293T cells0.9 pmol/10⁶ cellsLC-MS/MS cuni.cz
AA8 cells0.63 pmol/10⁶ cellsLuciferase Assay cuni.cz
Human plasma40.4 ± 6.6 nMLC-MS nih.gov
E. coli cells (LC-MS)0.2 μMLC-MS cuni.cz
E. coli cells (Luciferase)~3 μMLuciferase Assay cuni.cz
Physarum polycephalumNo cell cycle-specific changes detectedHPLC, Luciferase Assay nih.gov

Luciferase-based assays, specifically the phosphodiesterase-luciferin-luciferase coupled assay, were among the earliest methods developed for Ap4A detection and quantification, pioneered by Ogilvie in 1981 cuni.cznih.gov. The principle of this assay relies on the enzymatic hydrolysis of Ap4A to adenosine (B11128) triphosphate (ATP), which then acts as a substrate for the luciferase enzyme. The reaction between luciferase, luciferin, and ATP produces light, the intensity of which is directly proportional to the amount of ATP generated, and thus to the initial concentration of Ap4A cuni.cznih.gov.

A critical step in this method is the initial chromatographic separation of Ap4A from other dinucleoside polyphosphates and contaminants, typically using column chromatography or High-Performance Liquid Chromatography (HPLC), to ensure specificity before the enzymatic reaction cuni.cz. While widely used, a limitation of luciferase assays is their potential inability to fully discriminate between Ap4A and other Ap4N species, as the coupled Ap4A hydrolase can produce ATP from various Ap4N compounds frontiersin.org. Despite this, improved luciferase assays have been utilized to determine Ap4A concentrations in various cell lineages, such as 0.63 pmol Ap4A per 10⁶ AA8 cells cuni.cz. The limit of detection for Ap4A using this assay is approximately 20 ng/ml sci-hub.senih.gov.

High-Performance Liquid Chromatography (HPLC) has been a cornerstone technique for the separation and quantification of Ap4A and other NpnNs, largely replacing older methods like Thin Layer Chromatography (TLC) cuni.cz. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For Ap4A, quantification is typically achieved by monitoring UV absorbance peaks at specific retention times, allowing for the identification and measurement of Ap4A based on calibration curves cuni.cztaylorfrancis.com.

HPLC is particularly valuable for its high separation efficiency, enabling the resolution of Ap4A from complex biological mixtures and other structurally similar dinucleotides cuni.cztaylorfrancis.com. While HPLC alone can be used for quantification, it is frequently coupled with more sensitive detection methods, such as mass spectrometry (LC-MS/MS), to enhance selectivity and sensitivity cuni.cznih.govnih.gov. However, challenges such as the overlapping of signals from co-eluting compounds and limitations in sensitivity for very low concentrations can affect the precision of HPLC measurements cuni.cz. Despite these limitations, HPLC remains a useful tool, often serving as a preliminary separation step or a control method for other assays cuni.cz.

Identification of Ap4A Binding Partners

Understanding the proteins with which Ap4A interacts is crucial for deciphering its molecular mechanisms and signaling pathways. Two prominent methodological approaches for identifying these binding partners are photoaffinity labeling and biotin-labeled pull-down assays.

Photoaffinity labeling (PAL) is a powerful chemical proteomics technique used to identify direct protein-ligand interactions. This method involves the use of a chemical probe, an analog of the ligand (in this case, Ap4A), which contains a photoactivatable group researchgate.net. Upon irradiation with light, this group generates a highly reactive species that covalently binds to proteins in close proximity, including direct binding partners researchgate.net. This covalent bond allows for stringent washing steps, ensuring that only genuine interactors are retained and subsequently identified.

Recently, photoaffinity-labeling probes based on Ap4A have been developed and employed in chemical proteomics to elucidate the proteome-wide interactome of Ap4A in human embryonic kidney cell lysates oup.comproteomexchange.org. These studies have identified a substantial number of putative Ap4A targets, with one report identifying 78 such proteins oup.comuni-konstanz.de. These proteins are involved in a wide array of fundamental cellular processes, including RNA processing (specifically tRNA aminoacylation and mRNA splicing), carboxylic acid metabolism, and nucleotide metabolism oup.comuni-konstanz.de. Interestingly, the findings revealed that only about 46% of the identified proteins were known nucleotide binders, with 32% being ATP binders, suggesting that Ap4A's roles extend beyond simple ATP competition and involve distinct interaction mechanisms oup.com. An example of a specific photoaffinity labeled Ap4A probe, [α-32P]8N3-Ap4A, has been used to identify uracil (B121893) DNA-glycosylase/glyceraldehyde-3-phosphate dehydrogenase (UDG/GAPDH) as an Ap4A binding protein in HeLa cell nuclear extracts acs.org.

Biotin-labeled pull-down assays are a type of affinity purification technique widely used for identifying protein-protein interactions or, in this context, protein-ligand interactions thermofisher.comfishersci.com. This method leverages the exceptionally strong and specific interaction between biotin (B1667282) and streptavidin. In the context of Ap4A research, a synthetic Ap4A molecule can be chemically modified with a biotin tag, creating a "biotin-labeled Ap4A" probe that acts as a "bait" fishersci.com.

The biotin-labeled Ap4A is then immobilized onto streptavidin-coated beads. These beads are subsequently incubated with a protein mixture, such as a cell lysate, containing potential Ap4A-binding proteins (the "prey"). Any proteins that specifically bind to the immobilized biotin-labeled Ap4A will be captured. After extensive washing to remove non-specifically bound proteins, the captured proteins are eluted and typically separated by SDS-PAGE, followed by identification using mass spectrometry (e.g., nanoLC-MS/MS) researchgate.netspringernature.com. This approach offers high specificity and ease of use, as it bypasses the need for specific antibodies against the target proteins, making it a valuable tool for discovering novel Ap4A binding partners springernature.com.

Future Research Directions and Unresolved Questions Regarding Ap4a

Elucidation of Undiscovered Ap4A Molecular Targets and Specific Signaling Pathways

A critical area for future research involves the comprehensive identification of Ap4A's undiscovered molecular targets and the specific signaling pathways it modulates. While Ap4A has been a subject of intense investigation, its precise biological roles have remained elusive for decades wikipedia.orgnih.govnih.gov. Recent studies have begun to reveal distinct signaling mechanisms in both prokaryotic and eukaryotic systems wikipedia.orgnih.govnih.gov.

Potential targets for future investigation include protein kinases, phosphoinositide kinases, chaperones, and ABC transporters zhanggroup.org. Identifying and analyzing proteins that associate with Ap4A could uncover relevant targets for Ap4A-mediated competitive inhibition wikipedia.orgnih.gov. For instance, Ap4A has been shown to bind to the MITF-HINT1 inhibitory complex, specifically interacting with Histidine Triad (B1167595) Nucleotide-binding protein 1 (HINT1). This interaction leads to the release of the Microphthalmia-associated transcription factor (MITF), subsequently increasing the transcription of its target genes. A similar mechanism involving HINT1 and Ap4A has been observed to positively regulate the activity of the transcription factor USF2.

In prokaryotes, early studies identified interactions between Ap4A and several stress proteins in E. coli, such as DnaK, GroEL, ClpB, C45, and C40 wikipedia.org. The binding of Ap4A to the GroEL chaperone, for example, was found to promote substrate release wikipedia.org. More recently, chemical proteomic profiling using photoaffinity-labeling probes has identified a broader range of ApnN interactors involved in fundamental cellular processes including carboxylic acid and nucleotide metabolism, gene expression, various regulatory processes, and cellular response mechanisms. Notably, approximately half of these identified interactors are novel nucleotide-binding proteins. The interaction of Ap4A with inosine-5′-monophosphate dehydrogenase (IMPDH), a crucial enzyme for nucleotide biosynthesis, has been thoroughly characterized in Bacillus subtilis. Furthermore, Ap4A has been implicated in the initiation phase of DNA replication, with direct exposure to Ap4A observed to slow proliferation rates in breast cancer cells wikipedia.orgnih.gov.

Detailed Mechanistic Characterization of Ap4A-Protein Interactions

A deeper understanding of Ap4A's physiological roles hinges on the detailed mechanistic characterization of its interactions with proteins. Historically, the functional characterization of Ap4A has been hampered by the challenges in identifying its specific interaction partners wikipedia.orgnih.gov. For many years, Ap4A binding partners with clear roles in signaling pathways remained elusive wikipedia.orgnih.gov.

Recent advancements in chemical proteomics, particularly the development and application of photoaffinity-labeling probes, are now enabling the elucidation of the proteome-wide interactome of Ap4A. These studies are identifying interactors involved in a wide array of cellular processes. A notable example is the specific binding of HINT1 to Ap4A (but not to Ap3A or Ap5A), which has been identified through Biacore analysis and shown to impact the MITF-HINT1 protein complex. Furthermore, the interaction of Ap4A with inosine-5′-monophosphate dehydrogenase (IMPDH) in Bacillus subtilis has been characterized, demonstrating how Ap4A can regulate phenotypes by binding to specific protein partners. Future research is essential to provide detailed mechanistic and structural characterization of Ap4A's symmetrical cleavage and to fully explain how its interactions regulate enzymatic functions to help cells cope with stress.

Investigation of Ap4A's Role in Inter-Kingdom Signaling (e.g., Host-Pathogen Interactions)

The investigation of Ap4A's potential role in inter-kingdom signaling, particularly in host-pathogen interactions, represents a nascent but promising area of research. While Ap4A has been shown to influence stress resistance and virulence-related traits within some bacteria, its direct involvement in communication between different kingdoms is still being explored.

For instance, in Pseudomonas aeruginosa, the diadenosine tetraphosphate (B8577671) hydrolase ApaH plays a crucial role in virulence. The deletion of ApaH leads to a significant accumulation of intracellular Ap4A, which in turn drastically reduces the expression of various virulence factors. This suggests that Ap4A levels within the pathogen can modulate its ability to infect and persist in hosts, highlighting ApaH as a potential target for antivirulence therapies. High Ap4A levels have also been linked to adverse effects on the pathogenesis of Salmonella enterica and the sporulation of Myxococcus xanthus.

While the broader field of inter-kingdom signaling, such as communication mediated by small noncoding RNAs in host-pathogen interactions, is a recognized area of study, specific direct evidence detailing Ap4A's mechanisms in mediating such cross-kingdom communication remains largely an unresolved question. Future research should focus on identifying the precise molecular mechanisms by which Ap4A, or changes in its levels, might directly signal or influence interactions between host and pathogen cells.

Development of Novel Research Tools and Probes for Ap4A Studies

The advancement of Ap4A research critically depends on the development of novel and more precise research tools and probes. Establishing new liquid chromatography-mass spectrometry (LC-MS/MS) methods is crucial for the accurate analysis of individual intracellular ApnN and other NpN, which will help clarify their biological relevance in stress responses wikipedia.orgnih.gov.

Significant progress has been made with the development of photoaffinity-labeling probes. These tools have been successfully employed in chemical proteomics to identify ApnN interactors, providing valuable insights into their regulatory mechanisms. The use of hydrolysis-resistant analogues of Ap4A has also proven beneficial in studying its apoptotic activity.

A notable example of a chemical tool for Ap4A studies is Ap4A-IN-1. This compound acts as an inhibitor of human diadenosine tetraphosphate hydrolase (hDCP2), an enzyme responsible for degrading Ap4A. By inhibiting its degradation, this compound can be used to elevate intracellular Ap4A levels, thereby enabling researchers to investigate the downstream effects of increased Ap4A in cellular processes. Furthermore, genetic tools such as Ap4A hydrolase (NUDT2) knockout mice have been instrumental in demonstrating the impact of elevated Ap4A levels on cellular functions, including dendritic cell functionality and antigen-presenting ability.

Exploration of Ap4A Metabolic Enzymes as Potential Research Targets

The enzymes involved in the synthesis and degradation of Ap4A represent promising targets for future research, offering potential avenues for therapeutic intervention. The intracellular levels of ApnN are meticulously maintained by a delicate balance between their synthesis and hydrolysis under normal conditions wikipedia.orgnih.gov.

Ap4A is synthesized by a variety of enzymes, including aminoacyl-tRNA synthetases (such as Lysyl-tRNA synthetase (LysRS) and Glycyl-tRNA synthetase (GlyRS)), DNA ligases, firefly luciferase, acyl-CoA synthetases, and ubiquitin and ubiquitin-like E1 activating enzymes (e.g., UBA1, NEDD8-, and SUMO-activating enzymes) wikipedia.orgnih.govzhanggroup.org. The LysRS-dependent production of Ap4A, for instance, has been identified as a negative regulator of STING-dependent signaling, suggesting that targeting the LysRS-Ap4A pathway could be a pharmacological strategy for treating autoinflammatory diseases.

Conversely, Ap4A is degraded by several hydrolases, including members of the Nudix hydrolase family (e.g., NUDT2, NUDT21), ApaH, and YqeK zhanggroup.org. Mammalian NUDT2, also known as Ap4A hydrolase, plays a crucial role in controlling Ap4A levels zhanggroup.org. Disruption of NUDT2 has been shown to lead to a substantial 175-fold increase in intracellular Ap4A, accompanied by the down-regulation of genes involved in immune response and cancer promotion zhanggroup.org. This finding positions NUDT2 as a potential target for cancer chemotherapeutic strategies zhanggroup.org. In Gram-negative bacteria, ApaH is a prominent Ap4A-hydrolyzing enzyme. Its significance in P. aeruginosa virulence, where its deletion results in high intracellular Ap4A and reduced virulence factor expression, highlights ApaH as a novel potential target for antivirulence therapies. Similarly, YqeK, a bacterial HD-domain metalloprotein found predominantly in Gram-positive bacteria, symmetrically cleaves Ap4A and is linked to bacterial stress coping mechanisms and biofilm formation.

Understanding the Biological Significance of Ap4A in Different Cellular Compartments

A comprehensive understanding of Ap4A's biological significance requires further investigation into its distribution and function within different cellular compartments. It has been observed that the concentration of Ap4A can vary significantly across cellular compartments. Notably, up to 90% of the total cellular Ap4A has been reported to reside in the nucleus.

This compartmentalization suggests distinct roles for Ap4A depending on its location. For example, in human mast cells, phosphorylation of Lysyl-tRNA synthetase (LysRS, encoded by the KARS1 gene) leads to its translocation to the nucleus, where it initiates Ap4A production, subsequently activating a signaling cascade. This indicates a nuclear role for Ap4A in specific cellular responses.

Ap4A is also implicated in the regulation of crucial cellular processes such as gene expression, immune responses, DNA replication, and DNA repair wikipedia.orgnih.gov. Its suggested role in the initiation and inhibition of DNA replication in the presence of DNA damage further underscores its importance within the nuclear environment wikipedia.org. Additionally, Ap4A can be incorporated into RNA as a 5' cap. The observed increase in these capped RNAs under stress conditions suggests a function for Ap4A in maintaining RNA stability, a process that can occur in various cellular compartments, including the nucleus and cytoplasm. Future research should aim to precisely map Ap4A's localization under different physiological and stress conditions and delineate the specific molecular mechanisms it employs within each cellular compartment.

Q & A

Q. What are the standard experimental protocols for characterizing Ap4A-IN-1’s biochemical activity in vitro?

Methodological Answer:

  • Begin with purity validation using HPLC or mass spectrometry, ensuring ≥95% purity for reliable results .
  • Use enzyme inhibition assays (e.g., kinetic measurements under physiological pH and temperature) with controls for non-specific binding. Reference established protocols for nucleotide-analog interactions, such as pre-incubation times and substrate concentrations .
  • Include triplicate measurements to account for instrumental variability, and report standard deviations in activity curves .

Q. How should researchers design dose-response experiments for this compound to determine IC₅₀ values?

Methodological Answer:

  • Test a logarithmic concentration range (e.g., 1 nM–100 μM) to capture sigmoidal curves. Use nonlinear regression models (e.g., GraphPad Prism) for curve fitting .
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%) and include positive/negative controls in each plate .
  • Validate results across multiple biological replicates and statistically analyze inter-experiment variability using ANOVA .

Q. What criteria should guide the selection of cell lines for this compound toxicity studies?

Methodological Answer:

  • Prioritize cell lines with documented expression of Ap4A’s putative targets (e.g., NUDIX hydrolases). Use public databases like Cellosaurus for lineage authentication .
  • Include both cancerous and non-cancerous lines to assess specificity. Perform viability assays (MTT/resazurin) with 72-hour exposure and compare results to known cytotoxic agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

Methodological Answer:

  • Conduct comparative meta-analyses of experimental conditions (e.g., buffer composition, assay temperature) to identify confounding variables .
  • Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition) .
  • Employ knock-out/knock-in models to isolate target-specific effects and rule off-target interactions .

Q. What advanced techniques are recommended for studying this compound’s interaction with non-canonical targets?

Methodological Answer:

  • Use cryo-EM or X-ray crystallography to resolve structural binding motifs. Pair with molecular dynamics simulations to predict allosteric effects .
  • Apply chemoproteomic approaches (e.g., activity-based protein profiling) to identify interactomes in native cellular environments .
  • Cross-reference datasets with functional genomics screens (CRISPR/Cas9) to prioritize high-confidence targets .

Q. How should researchers address reproducibility challenges in this compound’s effects across different laboratories?

Methodological Answer:

  • Share detailed protocols via platforms like protocols.io , including raw data and instrument calibration records .
  • Collaborate on inter-laboratory studies using standardized reagents (e.g., from public repositories like Addgene) .
  • Perform power analyses during experimental design to ensure adequate sample sizes and minimize Type I/II errors .

Data Analysis & Interpretation

Q. What statistical approaches are critical for analyzing this compound’s time-dependent inhibition kinetics?

Methodological Answer:

  • Use global fitting models to simultaneously analyze progress curves at multiple concentrations. Report metrics like kobs and Ki with 95% confidence intervals .
  • Apply Bayesian statistics to quantify parameter uncertainty, especially for partial inhibition scenarios .

Q. How can machine learning enhance the prediction of this compound’s off-target effects?

Methodological Answer:

  • Train models on chemical descriptors (e.g., molecular weight, logP) and bioactivity data from ChEMBL. Validate predictions with in vitro selectivity panels .
  • Use SHAP (SHapley Additive exPlanations) values to interpret feature importance and guide structural optimization .

Ethical & Reporting Standards

Q. What ethical guidelines apply to studies involving this compound in animal models?

Methodological Answer:

  • Follow ARRIVE 2.0 guidelines for experimental design transparency, including randomization and blinding protocols .
  • Obtain approval from institutional animal care committees (IACUC) and report approval numbers in publications .

Q. How should researchers report negative or inconclusive results for this compound in publications?

Methodological Answer:

  • Publish in journals specializing in negative results (e.g., PLOS ONE) or share datasets via repositories like Zenodo .
  • Detail methodological limitations (e.g., compound stability issues) to aid community troubleshooting .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.